molecular formula C13H11Cl2NO B1443713 4-[(3,5-Dichlorophenyl)methoxy]aniline CAS No. 656820-79-0

4-[(3,5-Dichlorophenyl)methoxy]aniline

Cat. No. B1443713
M. Wt: 268.13 g/mol
InChI Key: GVVDNUPWSCLRHY-UHFFFAOYSA-N
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Description

“4-[(3,5-Dichlorophenyl)methoxy]aniline” is a chemical compound that includes an aniline ring substituted with two chlorine atoms and a methoxy group .


Synthesis Analysis

The synthesis of such compounds often involves the use of transition metal-catalyzed reactions . For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could potentially be used in the synthesis .


Molecular Structure Analysis

The molecular structure of “4-[(3,5-Dichlorophenyl)methoxy]aniline” consists of an aniline ring substituted with two chlorine atoms and a methoxy group . The exact positions of these substituents on the aniline ring can vary, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving “4-[(3,5-Dichlorophenyl)methoxy]aniline” can be complex and depend on the specific conditions and reagents used. For instance, it may participate in Suzuki–Miyaura couplings, a type of carbon-carbon bond-forming reaction .

Scientific Research Applications

1. Inhibition of Src Kinase Activity

4-[(3,5-Dichlorophenyl)methoxy]aniline and its analogues demonstrate potential as inhibitors of Src kinase activity, which is crucial in various cellular processes, including cell proliferation. For instance, specific analogues have shown enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating their potential in cancer research and treatment (Boschelli et al., 2001).

2. Synthesis and Antimicrobial Activity

The compound has been utilized in the synthesis of novel derivatives with significant antimicrobial properties. Research indicates that various derivatives of 4-[(3,5-Dichlorophenyl)methoxy]aniline, when reacted with primary aromatic and heterocyclic amines, exhibit notable antimicrobial activities (Habib et al., 2013).

3. Electrochromic Material Development

This chemical has been used in the development of electrochromic materials. For example, novel donor-acceptor systems using derivatives of 4-[(3,5-Dichlorophenyl)methoxy]aniline have been synthesized for applications in electrochromic devices. These materials exhibit properties like high optical contrasts and fast switching speeds in the near-infrared region, making them suitable for various technological applications (Li et al., 2017).

4. Fluorescence Quenching Studies

Studies involving fluorescence quenching of boronic acid derivatives by aniline in alcohols have utilized 4-[(3,5-Dichlorophenyl)methoxy]aniline. Such research is significant in understanding the photophysical properties of molecules and has implications in fields like material science and molecular sensing (Geethanjali et al., 2015).

5. Research in Liquid Crystals

The compound is used in synthesizing new derivatives for research in liquid crystals. Studies have shown that derivatives of 4-[(3,5-Dichlorophenyl)methoxy]aniline exhibit stable smectic phases and nematic phases, contributing valuable insights to the field of liquid crystal technology (Miyajima et al., 1995).

Safety And Hazards

While specific safety and hazard information for “4-[(3,5-Dichlorophenyl)methoxy]aniline” is not available, similar compounds are known to pose risks. For instance, dichloroanilines can cause skin and eye irritation, respiratory irritation, and are harmful if swallowed .

properties

IUPAC Name

4-[(3,5-dichlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-9(6-11(15)7-10)8-17-13-3-1-12(16)2-4-13/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDNUPWSCLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30798226
Record name 4-[(3,5-Dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dichlorophenyl)methoxy]aniline

CAS RN

656820-79-0
Record name 4-[(3,5-Dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30798226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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